prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
Prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicycloheptene core, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the thia-azabicycloheptene core through a cyclization reaction.
- Introduction of the oxothiolan-3-yl group via a thiol-ene reaction.
- Functionalization of the core structure with the hydroxyethyl and oxo groups through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs. Its unique structure may offer advantages in terms of specificity and efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares the thia-azabicycloheptene core but differs in functional groups.
Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.
Carbapenem: Contains a similar bicyclic structure but with variations in the sulfur and nitrogen atoms.
Uniqueness
Prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C15H19NO5S3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H19NO5S3/c1-3-5-21-14(19)11-15(22-9-4-6-24(20)7-9)23-13-10(8(2)17)12(18)16(11)13/h3,8-10,13,17H,1,4-7H2,2H3/t8-,9+,10+,13-,24?/m1/s1 |
InChI Key |
SYGQOQMOWHKADP-YBJIMNJPSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CCS(=O)C3)C(=O)OCC=C)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)OCC=C)O |
Origin of Product |
United States |
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